Pipradrol-d5 Hydrochloride
CAS No.:
Cat. No.: VC18018650
Molecular Formula: C18H22ClNO
Molecular Weight: 308.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22ClNO |
|---|---|
| Molecular Weight | 308.9 g/mol |
| IUPAC Name | (2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C18H21NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17,19-20H,7-8,13-14H2;1H/i1D,3D,4D,9D,10D; |
| Standard InChI Key | KIFIYUHFHGSNHL-SQJASTRZSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCN2)(C3=CC=CC=C3)O)[2H])[2H].Cl |
| Canonical SMILES | C1CCNC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Pipradrol-d5 Hydrochloride has a molecular weight of 308.9 g/mol and the IUPAC name (2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol; hydrochloride. Its structure features a piperidine ring linked to two phenyl groups, one of which is fully deuterated at the aromatic positions .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂ClNO | |
| Molecular Weight | 308.9 g/mol | |
| Deuterium Substitution | 5 positions (aromatic ring) | |
| SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])... |
Synthesis and Deuteration Strategies
The synthesis of Pipradrol-d5 Hydrochloride involves deuteration of the parent compound, pipradrol. Recent advancements in palladium-catalyzed deuteration methods using deuterium oxide (D₂O) have enabled efficient incorporation of deuterium into aromatic substrates . This approach avoids traditional organometallic reagents, which are less compatible with functional groups .
Pharmacological Profile
Mechanism of Action
Like pipradrol, the deuterated form acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), increasing synaptic concentrations of these neurotransmitters . Studies suggest its rewarding effects involve D₁ dopamine receptor activation, a pathway critical in addiction research .
Pharmacokinetics
-
Absorption: Rapid systemic absorption, similar to non-deuterated pipradrol .
-
Metabolism: Deuteration slows hepatic metabolism, potentially extending half-life .
Table 2: Comparative Pharmacokinetics of Pipradrol and Pipradrol-d5
| Parameter | Pipradrol | Pipradrol-d5 |
|---|---|---|
| Half-life | ~4 hours | Extended (studies ongoing) |
| Metabolic Stability | Moderate | High (deuterium effect) |
| Detection in MS | Challenging | Enhanced signal |
Research Applications
Metabolic Tracing
Deuteration allows precise tracking of pipradrol’s distribution and metabolism in biological systems. For example, studies using Pipradrol-d5 Hydrochloride have elucidated hepatic clearance pathways and identified reactive metabolites.
Neuropharmacology
Pipradrol-d5 is used to investigate dopamine signaling dynamics. In rodent models, it has been applied to study conditioned place preference (CPP), revealing dose-dependent reward responses .
Analytical Chemistry
As a stable isotope-labeled internal standard, Pipradrol-d5 Hydrochloride improves quantification accuracy in liquid chromatography-mass spectrometry (LC-MS). Its use minimizes matrix effects in forensic and clinical toxicology .
Comparison with Analogues
Table 3: Pipradrol-d5 vs. Related Compounds
| Compound | Key Difference | Application |
|---|---|---|
| Desoxypipradrol | Longer duration of action | Abuse potential studies |
| Methylphenidate | Shorter half-life | ADHD treatment |
| Pipradrol (non-deut.) | Lower metabolic stability | Historical CNS stimulant |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume